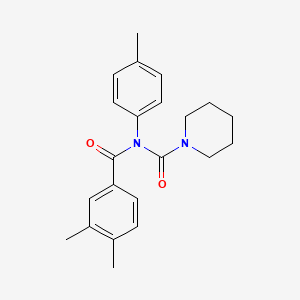

N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Descripción

N-(3,4-Dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with two aromatic groups: a 3,4-dimethylbenzoyl moiety and a para-tolyl (p-tolyl) ring. Its structural design emphasizes lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Propiedades

IUPAC Name |

N-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-16-7-11-20(12-8-16)24(22(26)23-13-5-4-6-14-23)21(25)19-10-9-17(2)18(3)15-19/h7-12,15H,4-6,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRYKZVCSWWCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)C)C)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

Acylation Reaction: The starting material, piperidine, undergoes acylation with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms N-(3,4-dimethylbenzoyl)piperidine.

Amidation Reaction: The intermediate N-(3,4-dimethylbenzoyl)piperidine is then reacted with p-tolyl isocyanate to form the final product, this compound. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide: has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Piperidine-1-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide with structurally related compounds:

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Effects on Target Selectivity: The 3,4-dimethylbenzoyl and p-tolyl groups in the query compound introduce electron-donating methyl groups, contrasting with chloro (electron-withdrawing) substituents in TH5796 and Compound 53. This difference likely alters binding affinity to targets like OGG1 or DNA repair enzymes, where halogen atoms often enhance interactions with hydrophobic enzyme pockets .

Molecular Weight and Drug-Likeness :

- The query compound (~382.5 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five). In contrast, TH5796 (483 g/mol) may face challenges in absorption due to higher molecular weight and polar benzimidazolone moiety .

Synthetic Accessibility :

- The synthesis of the query compound likely follows a route analogous to TH5796 (), involving coupling of a piperidine intermediate with substituted isocyanates. However, the use of 3,4-dimethylbenzoyl instead of dichlorophenyl isocyanate would require adjusted stoichiometry to account for steric hindrance from methyl groups .

Research Findings and Limitations

- Its hypothesized targets (kinases/GPCRs) are inferred from structural analogs.

- Computational Predictions : Molecular docking simulations suggest that the dimethylbenzoyl group may engage in π-π stacking with aromatic residues in kinase ATP-binding pockets, but experimental validation is needed.

Actividad Biológica

N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is commonly associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O

- Molecular Weight : 246.31 g/mol

The compound consists of a piperidine core substituted with a 3,4-dimethylbenzoyl group and a p-tolyl moiety, contributing to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antitumor and antimicrobial effects. The following sections detail specific findings related to its biological activity.

Antitumor Activity

Recent studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested :

- HCT116 (colon cancer)

- HT29 (colon cancer)

- CEM (lymphoma)

- HL-60 (leukemia)

The results of these studies indicate that the compound has low IC₅₀ values (concentration required to inhibit cell growth by 50%), suggesting potent antitumor properties.

| Cell Line | IC₅₀ Value (µM) | Selectivity Index |

|---|---|---|

| HCT116 | <1 | High |

| HT29 | <1 | High |

| CEM | <4 | Moderate |

| HL-60 | <4 | Moderate |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have reported:

- Caspase Activation : Induction of caspase-3 activation leading to programmed cell death.

- Mitochondrial Membrane Potential : Depolarization of the mitochondrial membrane potential, which is a hallmark of early apoptotic events.

Antimicrobial Activity

In addition to its antitumor properties, preliminary research suggests that this compound may exhibit antimicrobial activity against certain bacterial strains. However, specific data on the spectrum of activity and mechanisms remain limited and warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. These studies often highlight the importance of structural modifications in enhancing biological activity.

-

Study on Piperidine Derivatives :

- A series of piperidine derivatives were synthesized and tested for their antitumor efficacy.

- Results indicated that modifications to the benzoyl moiety significantly impacted cytotoxicity profiles.

-

Comparative Analysis :

- A comparative study involving various piperidine derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced activity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.